molecular formula C8H11N3O5 B506396 methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate CAS No. 512810-01-4

methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate

Cat. No.: B506396
CAS No.: 512810-01-4
M. Wt: 229.19g/mol
InChI Key: NQZIHBUUPPMPTI-UHFFFAOYSA-N
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Description

Methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate is a chemical compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate typically involves the cyclocondensation of appropriate hydrazine derivatives with carbonyl compounds. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the pyrazole ring .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and optimization of reaction parameters are common practices to enhance efficiency and scalability .

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction reactions to form amino derivatives.

    Reduction: The methoxy group can be demethylated under specific conditions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug discovery and development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and activity .

Comparison with Similar Compounds

  • Methyl 2-(4-nitro-3-methoxy-1H-pyrazol-1-yl)propanoate
  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine

Comparison: Methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate is unique due to the specific positioning of the methoxy and nitro groups on the pyrazole ringFor instance, the presence of the methoxy group at the 3-position and the nitro group at the 4-position can lead to different electronic and steric effects, impacting the compound’s chemical behavior and biological activity .

Properties

IUPAC Name

methyl 2-(3-methoxy-4-nitropyrazol-1-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O5/c1-5(8(12)16-3)10-4-6(11(13)14)7(9-10)15-2/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQZIHBUUPPMPTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)N1C=C(C(=N1)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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